This lack of information suggests that 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride might be a relatively new compound or one with niche applications that haven't been extensively documented yet.
While there is no specific research data, we can speculate on potential applications based on the functional groups present in the molecule:
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 279.054 g/mol. This compound is characterized by the presence of a chlorinated and fluorinated aromatic ring, which contributes to its unique chemical properties. The sulfonyl chloride functional group (-SO2Cl) makes it a versatile reagent in organic synthesis, particularly for introducing sulfonyl groups into various organic molecules .
The reactivity of 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is primarily attributed to its sulfonyl chloride group, which can participate in nucleophilic substitution reactions. This compound can react with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonate esters, respectively. Additionally, it can undergo hydrolysis in the presence of water to yield the corresponding sulfonic acid .
While specific biological activity data for 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is limited, compounds containing sulfonyl chloride groups are often investigated for their potential as pharmaceuticals and agrochemicals. The presence of fluorine atoms may enhance biological activity by improving metabolic stability and bioavailability. Research into related compounds suggests that they may exhibit antimicrobial and anti-inflammatory properties.
The synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride typically involves multi-step organic reactions:
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride has several applications in organic chemistry:
Interaction studies involving 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride are crucial for understanding its reactivity and potential biological effects. Research typically focuses on how this compound interacts with various nucleophiles. Such studies help elucidate its mechanism of action when used as a reagent or potential drug candidate. Investigations into its interactions with enzymes or receptors could reveal insights into its pharmacological profile.
Several compounds share structural similarities with 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | Different position of trifluoromethyl group | |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | Lacks additional chlorine and fluorine substitutions | |
| 4-Chloro-3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | Different substitution pattern on the aromatic ring |
The uniqueness of 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to similar compounds. Its combination of chlorine, fluorine, and sulfonyl functionalities makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Organofluorine chemistry emerged in the 19th century with pioneering work by Dumas and Péligot, who synthesized methyl fluoride in 1835 via halogen exchange. The field expanded during World War II, driven by the Manhattan Project's demand for uranium hexafluoride (UF₆)-compatible materials. Early fluoropolymers like polytetrafluoroethylene (PTFE), discovered accidentally in 1938, highlighted fluorine's unique ability to confer thermal stability and chemical inertness.
The development of sulfonyl chlorides, including 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, stems from advancements in electrophilic fluorination and halogen-exchange methodologies. These techniques, refined post-1940s, enabled precise functionalization of aromatic rings with fluorine and trifluoromethyl groups, critical for modern agrochemical and pharmaceutical synthesis.
The compound’s IUPAC name, 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, reflects its substitution pattern:
Structural features:
| Property | Value/Description |
|---|---|
| Molecular formula | C₇H₂Cl₂F₄O₂S |
| Molecular weight | 297.05 g/mol |
| SMILES notation | C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)F)C(F)(F)F |
| Key functional groups | Sulfonyl chloride, CF₃, halogens (Cl, F) |
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
This compound serves as a versatile intermediate in:
Example reaction:
$$ \text{Ar-SO₂Cl + R-NH₂ → Ar-SO₂NHR + HCl} $$
Ar = aromatic core; R = organic substituent.
The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to specific ring positions, enhancing regioselectivity in multi-step syntheses.
Recent synthetic innovations:
Analytical techniques:
Emerging applications:
The synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride from 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl derivatives represents a highly efficient synthetic approach with excellent yields and practical applicability [1] [2]. This methodology utilizes readily available alkyl sulfophenyl precursors where the alkyl group can be methyl, ethyl, or propyl substituents.
The synthetic procedure involves treating 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl derivatives with a mixed solvent system comprising concentrated hydrochloric acid (36-38% mass concentration), concentrated nitric acid (65-68% mass concentration), or fuming nitric acid (95% mass concentration), followed by chlorine gas oxidation [1] [2]. The reaction proceeds through a chlorine oxidation mechanism at temperatures ranging from 50-70°C over 4-6 hours, achieving reaction yields exceeding 90% with product purity greater than 97%.
The optimal molar ratios for this synthetic route have been systematically investigated. When using a formic acid solvent system (88% mass concentration), the molar ratio of 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl substrate to formic acid ranges from 1:15 to 1:20. For mixed solvent systems employing concentrated hydrochloric acid and fuming nitric acid, the substrate to concentrated hydrochloric acid molar ratio is maintained at 1:7.5 to 1:10, while the substrate to fuming nitric acid ratio is 1:1.5 to 1:2 [1] [2].
The chlorine gas stoichiometry is critical for achieving optimal conversion, with molar ratios of substrate to chlorine gas ranging from 1:4 to 1:6. The reaction mixture requires continuous stirring throughout the reaction period, and the process is completed by cooling, layer separation, and washing to obtain the final product [1] [2].
Traditional chlorosulfonation methods represent the most widely employed industrial approach for synthesizing benzenesulfonyl chloride derivatives [3] [4] [5]. The chlorosulfonation process typically involves the direct reaction of aromatic compounds with chlorosulfonic acid, where both sulfonation and sulfonyl chloride formation occur in a single reaction sequence.
The fundamental reaction mechanism proceeds through the initial formation of an aromatic sulfonic acid intermediate, followed by immediate conversion to the sulfonyl chloride product. The reaction equation can be represented as: Ar-H + ClSO3H → ArSO3H + HCl, followed by ArSO3H + ClSO3H → ArSO2Cl + H2SO4 [5].
For industrial chlorosulfonation applications, the chlorosulfonic acid is typically introduced into cast-steel or enameled steel vessels, with 10-25 mol% of the aromatic compound stirred in at 25-30°C. The sulfonation of the aromatic compound and hydrogen chloride formation occur initially, followed by sulfonyl chloride formation initiated by heating the reactants to 50-80°C [5].
The reaction exhibits exothermic characteristics, requiring careful temperature control and cooling systems. The sulfonyl chloride product is typically isolated by draining the reaction mass onto water with simultaneous cooling, leading to decomposition of excess chlorosulfonic acid and precipitation or separation of the sulfonyl chloride as an organic liquid phase [5].
Alternative chlorinating agents including phosgene, thionyl chloride, sulfuryl chloride, and phosphorus pentachloride can be employed instead of chlorosulfonic acid. When thionyl chloride is utilized, the sulfonyl chloride can be obtained from the sulfonic acid in high yields without sulfuric acid formation [5].
The chlorosulfonation approach offers several advantages including established industrial infrastructure, proven scalability, and relatively straightforward product isolation. However, challenges include the corrosive nature of chlorosulfonic acid, safety concerns related to hydrogen chloride gas evolution, and the need for specialized equipment to handle aggressive chemical environments [3] [4].
Solvent selection plays a crucial role in determining both the yield and selectivity of sulfonyl chloride synthesis reactions [6] [7] [8]. The choice of reaction solvent significantly impacts synthesis results by altering reaction kinetics and influencing the formation of by-products, as solvents can change both the number and type of side products formed during the reaction process [6].
For sulfonyl chloride synthesis, aprotic polar solvents have demonstrated superior performance compared to protic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) represent the most commonly employed solvent systems, with DCM showing particular advantages in terms of yield and selectivity [6] [7]. The dielectric constant of solvents significantly influences reaction outcomes, with higher dielectric constant solvents generally providing better stabilization of ionic intermediates.
The solvent dielectric properties directly affect the stability of reaction intermediates and transition states. Water exhibits the highest dielectric constant (78) among common solvents, followed by dimethylsulfoxide (DMSO) at 47, and acetonitrile at 37 [7]. These differences in dielectric constants result in varying degrees of stabilization for ionized species, ultimately affecting reaction rates and product distributions.
Temperature-dependent solvent effects have been observed to follow non-linear behavior, with Eyring plots showing two linear regions intersecting at an inversion temperature that depends on solvent melting points [8]. This phenomenon suggests that different solvation clusters behave as distinct molecular entities at different temperature ranges, emphasizing the importance of solvent selection in conjunction with temperature optimization.
For continuous flow synthesis applications, solvent compatibility with pumping systems and reactor materials becomes an additional consideration. Halogenated solvents like dichloromethane provide excellent solubility for both reactants and products while maintaining compatibility with standard flow reactor components [9].
The environmental impact and recyclability of solvents represent increasingly important factors in industrial applications. Green chemistry principles favor solvents that can be recovered and reused, with minimal environmental impact and reduced disposal costs [6].
Temperature control represents one of the most critical parameters in sulfonyl chloride synthesis, with reaction rates showing exponential dependence on temperature according to Arrhenius kinetics [10] [11]. Raising the temperature of chemical reactions results in higher reaction rates due to increased molecular motion and more frequent effective collisions between reactant molecules.
The optimal temperature range for sulfonyl chloride synthesis varies significantly depending on the specific methodology employed. Chlorosulfonation reactions typically require temperatures between 50-80°C for optimal conversion and selectivity [3] [4]. Higher temperatures (100-140°C) are necessary for methods involving sulfur trioxide and chlorinating agents, while milder conditions (25-40°C) suffice for oxidative chlorination approaches using sodium chlorite [12] [13].
Temperature effects extend beyond simple reaction rate enhancement. Higher temperatures increase both the frequency of molecular collisions and the percentage of collisions that possess sufficient energy to overcome activation energy barriers [10] [11]. This dual effect results in dramatically improved reaction rates as temperatures increase within the optimal range.
Concentration effects on reaction kinetics follow similar principles, with increased reactant concentrations generally leading to higher reaction rates due to increased collision frequency [10] [11]. However, concentration optimization must balance reaction rate improvements against potential side reaction formation and mass transfer limitations.
For sulfonyl chloride synthesis, substrate concentrations typically range from 0.1-2.0 M, with higher concentrations sometimes leading to increased formation of undesired by-products such as sulfones [5]. The optimal concentration depends on the specific substrate, reaction conditions, and desired product purity requirements.
Industrial applications must consider the relationship between temperature, concentration, and energy consumption. Higher temperatures require additional energy input for heating and cooling, while higher concentrations may necessitate larger equipment sizes and more complex mixing systems [14].
Catalyst selection and loading significantly impact the efficiency and selectivity of sulfonyl chloride synthesis reactions [15] [16] [17]. While many sulfonyl chloride syntheses proceed without catalysts, the incorporation of appropriate catalytic systems can dramatically improve yields, reduce reaction times, and enhance product selectivity.
Photocatalytic approaches using potassium poly(heptazine imide) (K-PHI) have demonstrated exceptional performance in sulfonyl chloride synthesis from aryldiazonium salts [15] [17]. This heterogeneous catalyst system operates under mild conditions with visible light irradiation at room temperature, providing high functional group tolerance and convenient reaction protocols.
The K-PHI photocatalyst system generates necessary sulfur dioxide and chloride ions through in situ reaction of thionyl chloride with water, eliminating the need for external sulfur dioxide sources [15] [17]. This approach demonstrates yields ranging from 60-95% depending on substrate structure and reaction conditions, with the catalyst being recoverable and reusable for multiple reaction cycles.
Copper-based catalysts have shown utility in specific sulfonyl chloride synthesis applications, particularly for reactions involving sulfonyl hydrazides with N-chlorosuccinimide [18] [19]. Copper chloride (CuCl) provides moderate yields (38%) in these systems, while N-chlorosuccinimide (NCS) as both reagent and catalyst delivers excellent yields up to 99%.
The catalyst loading optimization typically involves screening catalyst concentrations from 0.1-10 mol% relative to the substrate [18] [19]. Higher catalyst loadings may improve initial reaction rates but can also lead to increased side reactions and complicate product purification procedures.
Industrial catalyst considerations include cost, recovery potential, environmental impact, and compatibility with existing process equipment. Heterogeneous catalysts offer advantages in terms of separation and recovery, while homogeneous catalysts may provide superior activity and selectivity [15] [17].
Industrial production of sulfonyl chloride derivatives requires robust, scalable methodologies capable of handling large quantities of reactive materials while maintaining consistent product quality and ensuring operator safety [20] [21] [22]. The most successful industrial approaches employ continuous processing technologies that minimize the inventory of hazardous materials while maximizing throughput and product consistency.
Continuous stirred-tank reactor (CSTR) systems represent the current state-of-the-art for large-scale sulfonyl chloride production [21] [22]. These systems employ multiple reactor stages with automated process control schemes that monitor and adjust reaction parameters in real-time. The experimental processes outlined for industrial applications are designed to safely produce multi-hundred-gram quantities of sulfonyl chloride products while addressing the hazards and incompatibilities associated with heated chlorosulfonic acid reaction mixtures.
The implementation of automated process control systems has demonstrated significant improvements in process setpoint consistency, reliability, and space-time yield [21]. Real-time data collection from gravimetric balances enables precise control of CSTR fill levels and pumping performance, leading to the incorporation of feedback controllers that maintain optimal reaction conditions throughout the production campaign.
Alternative industrial approaches utilize pipeline reactor systems for continuous sulfonation and chlorination reactions [20]. These systems employ alkylbenzene and liquid sulfur trioxide in specialized solvent systems including liquid sulfur dioxide, petroleum ether, and various halogenated hydrocarbons. The pipeline reactor configuration enables continuous operation without hydrogen chloride gas generation, creating possibilities for fully automated production systems.
The industrial production process typically involves multiple stages: initial sulfonation reaction, hydrolysis and layer separation, neutralization and washing, followed by final product isolation through distillation or crystallization [20]. This multi-stage approach ensures high product purity while minimizing waste generation and environmental impact.
Safety considerations in industrial production include specialized equipment selection, continuous process monitoring, automated control systems, and emergency response protocols [21] [22]. The reduction of heated chlorosulfonic acid inventory and gradual release of toxic gases represent key safety advantages of continuous processing approaches compared to traditional batch operations.
Yield optimization in sulfonyl chloride production requires systematic evaluation of multiple interacting parameters including temperature, concentration, residence time, and reagent stoichiometry [23] [22] [24]. The most effective optimization strategies employ design of experiments (DOE) methodologies to identify optimal operating conditions while minimizing the number of experimental trials required.
Batch chemistry design of experiments has proven effective for establishing baseline conditions that can subsequently be translated to continuous operation [21] [22]. These studies typically evaluate reaction temperature ranges from 40-80°C, reagent stoichiometry from 1.5-6 equivalents of chlorinating agent, and residence times from 0.5-20 hours depending on the specific methodology employed.
Temperature optimization represents one of the most critical factors affecting yield. Studies have demonstrated that specific temperature thresholds are necessary for effective product formation, with temperatures below 20°C resulting in incomplete conversion and formation of intermediate species rather than desired products [24]. Optimal temperatures typically range from 40-60°C for continuous flow processes, providing complete conversion while minimizing side reaction formation.
Reagent stoichiometry optimization requires careful balance between achieving complete conversion and minimizing costs associated with excess reagents. For chlorosulfonation reactions, the optimal stoichiometry typically ranges from 2.5-3.0 equivalents of chlorinating agent relative to the substrate, based on the theoretical requirements of the proposed reaction mechanisms [24].
Residence time optimization in continuous processes must account for the relationship between throughput and conversion. Shorter residence times increase throughput but may result in incomplete conversion, while longer residence times improve conversion but reduce overall productivity [24]. The optimal residence time typically ranges from 0.7-15 hours depending on the specific reaction conditions and substrate reactivity.
Concentration optimization involves balancing reaction rates against equipment size and mixing efficiency requirements. Higher concentrations reduce equipment size requirements but may lead to mass transfer limitations and increased side reaction formation [24]. Optimal substrate concentrations typically range from 0.1-2.0 M depending on the specific reaction system and equipment capabilities.
Effective purification of sulfonyl chloride products requires specialized techniques that account for the reactive nature of the products and the presence of corrosive impurities from the synthesis process [25] [26] [27]. The most successful purification approaches combine multiple separation techniques to achieve high product purity while maintaining acceptable yields.
Distillation represents the most widely employed purification technique for sulfonyl chloride products, taking advantage of the significant boiling point differences between products and impurities [28] [25] [26]. Vacuum distillation is typically preferred to minimize thermal decomposition, with operating conditions carefully optimized to balance separation efficiency against product stability.
For pyridine-3-sulfonyl chloride production, distillation conditions of 88-92°C at 2.5-4.5 kPa effectively remove initial fractions containing solvents and volatile impurities [28]. The main product fraction is subsequently collected at 92-98°C under 0.2-1.2 kPa pressure, achieving distillation yields of 90% or higher with excellent product purity.
Liquid-liquid extraction represents an alternative purification approach, particularly effective for removing polar impurities and inorganic salts [25] [26]. The extraction process typically involves treatment with cold water and inert organic solvents, followed by phase separation and concentration of the organic phase to precipitate the purified product.
The water quench procedure for sulfonyl chloride purification involves adding the reaction mixture to cold water and inert solvent mixtures, maintaining temperatures below 50°C to minimize hydrolysis of the acid chloride functionality [25]. The organic phase containing the sulfonyl chloride is separated and washed multiple times with water to remove residual acids and salts.
Solvent selection for extraction and washing operations requires careful consideration of solubility, stability, and safety factors. Methylene chloride represents the most commonly employed solvent due to its excellent solubility for sulfonyl chloride products, immiscibility with water, and relatively low toxicity compared to other halogenated solvents [25] [26].
Crystallization techniques provide an additional purification option for solid sulfonyl chloride products, offering the advantage of simultaneous purification and isolation [25] [27]. The crystallization process typically involves concentration of the crude product solution followed by controlled cooling to induce crystal formation and growth.
Advanced purification techniques including chromatographic methods may be employed for specialized applications requiring extremely high purity products [29] [23]. These techniques are typically reserved for pharmaceutical or electronic applications where trace impurities can significantly impact product performance.